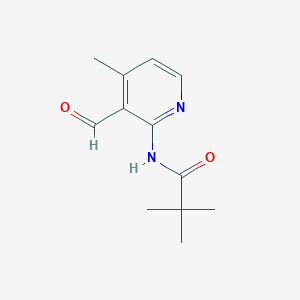
3-Formyl-4-methyl-2-(pivaloylamino)pyridine
Overview
Description
3-Formyl-4-methyl-2-(pivaloylamino)pyridine, or 3-FMPP, is an organic compound that has been widely studied in recent years due to its potential applications in scientific research, lab experiments, and drug development. This compound has a wide range of biochemical and physiological effects that are being explored, and its properties make it a promising candidate for a variety of applications.
Scientific Research Applications
3-FMPP has a wide range of potential applications in scientific research, ranging from drug development to the study of biochemical and physiological processes. It has been used as a model compound for studying the effects of various drugs on the human body, and its properties make it a promising candidate for drug discovery and development. Additionally, 3-FMPP has been used in the study of enzyme kinetics, receptor binding, and other biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-FMPP is not well-understood, but it is believed to interact with various receptors in the body, including G-protein coupled receptors, ion channels, and enzymes. It is also believed to bind to certain proteins and enzymes, which may lead to the activation of certain pathways in the body.
Biochemical and Physiological Effects
3-FMPP has a wide range of biochemical and physiological effects that are being explored. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, as well as the ability to modulate various neurotransmitters in the brain. Additionally, 3-FMPP has been shown to have neuroprotective and neuroregenerative properties, and it is being studied for its potential to treat various neurological disorders.
Advantages and Limitations for Lab Experiments
3-FMPP is a promising compound for use in laboratory experiments due to its wide range of potential applications. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, it is important to note that 3-FMPP is an organic compound, which means that it is susceptible to degradation by light and heat. Additionally, its effects on the body are not yet fully understood, which may limit its use in certain experiments.
Future Directions
Given the wide range of potential applications of 3-FMPP, there are a number of potential future directions for research. These include further exploration of its effects on various biochemical and physiological processes, as well as its potential to treat various neurological disorders. Additionally, further research could be done on its potential to be used as a drug, as well as its potential to be used in drug delivery systems. Finally, further research could be done on its potential use in medical imaging and diagnostics.
properties
IUPAC Name |
N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-5-6-13-10(9(8)7-15)14-11(16)12(2,3)4/h5-7H,1-4H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNWWTXYDQRUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-methyl-2-(pivaloylamino)pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



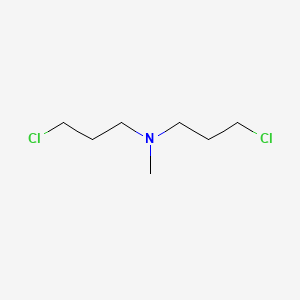
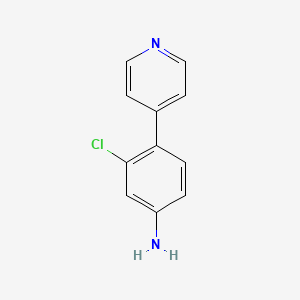

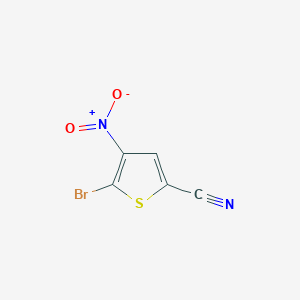
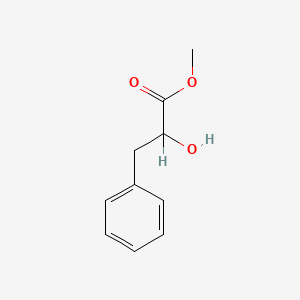
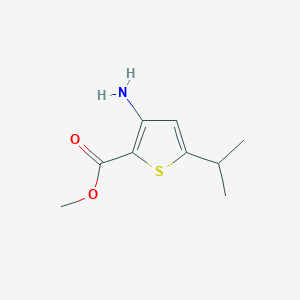
![1-Propanaminium, 3-amino-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-N,N-dimethyl-](/img/structure/B3252371.png)
![4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3252396.png)
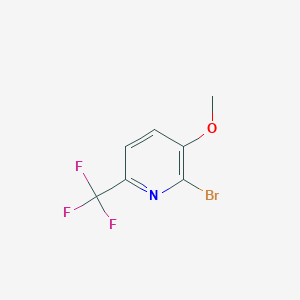
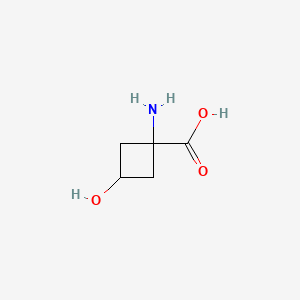
![3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3252403.png)
